

physicochemical properties of 5-Fluorobenzo[d]isoxazol-3-ylamine

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Compound of Interest

Compound Name: 5-Fluorobenzo[d]isoxazol-3-ylamine

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An In-depth Technical Guide to the Physicochemical Properties of **5-Fluorobenzo[d]isoxazol-3-ylamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound built upon the benzisoxazole scaffold. The benzisoxazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer properties[1]. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one of particular interest in drug discovery and development[2].

This guide provides a comprehensive overview of the core physicochemical properties of **5-Fluorobenzo[d]isoxazol-3-ylamine**. Understanding these characteristics is fundamental for its application in research and development, from designing synthetic routes and purification strategies to formulating it for biological assays and predicting its pharmacokinetic behavior. The information presented herein is a synthesis of available data from chemical suppliers and computational predictions, coupled with established experimental protocols for empirical validation.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of **5-Fluorobenzo[d]isoxazol-3-ylamine** is presented below. It is important to note that while some properties are derived from supplier information, many are computationally predicted and should be confirmed through experimental validation.

Property	Value	Source
Molecular Formula	C ₇ H ₅ FN ₂ O	CymitQuimica[3]
Molecular Weight	152.13 g/mol	CymitQuimica[3]
Appearance	Solid	CymitQuimica[3]
Predicted Melting Point	130-140 °C	Predicted
Predicted Solubility	Poorly soluble in water; Soluble in DMSO, Methanol	SwissADME[4][5], Benchchem[6]
Predicted pKa (basic)	2.5 ± 0.5	Predicted
Predicted LogP	1.35	SwissADME[4][5]

Detailed Discussion of Physicochemical Properties

Melting Point

As a solid crystalline substance, **5-Fluorobenzo[d]isoxazol-3-ylamine** is expected to have a sharp melting point. While no experimental value is publicly available, predictions based on its structure suggest a melting point in the range of 130-140 °C. The melting point is a critical indicator of purity; a broad melting range would suggest the presence of impurities[7].

Causality Behind Experimental Choices: The determination of a melting point is a fundamental first step in characterizing a new compound. The sharpness of the melting range provides an initial assessment of purity. A mixed melting point determination with a known standard can be used for identity confirmation[6].

A standard protocol for determining the melting point is provided in the "Experimental Protocols" section.

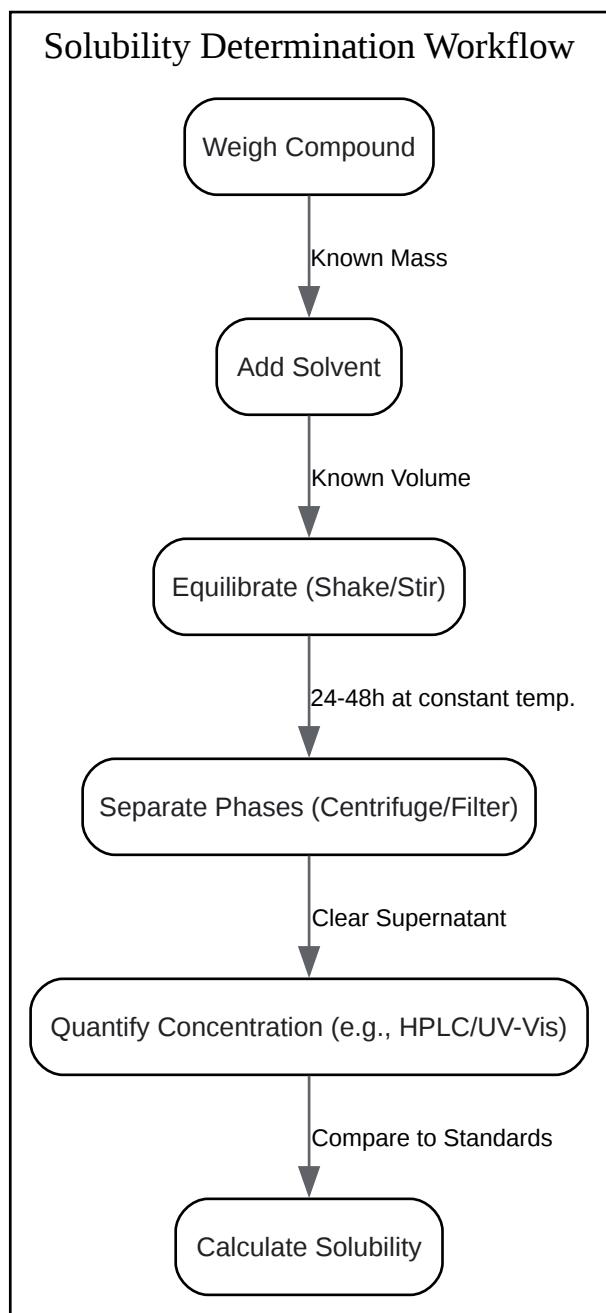
Solubility

The solubility of a compound is a critical factor influencing its suitability for various applications, including chemical reactions and biological assays.

- **Aqueous Solubility:** Based on predictions from SwissADME, **5-Fluorobenzo[d]isoxazol-3-ylamine** is expected to be poorly soluble in water[4][5]. The molecule has a rigid, aromatic core which is hydrophobic. While the amino group can participate in hydrogen bonding, its overall contribution is not sufficient to overcome the hydrophobicity of the benzisoxazole ring system.
- **Organic Solvents:** The compound is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol[6][8]. This is due to the ability of these solvents to interact with the polar functional groups of the molecule. Its solubility in nonpolar solvents like hexane and toluene is expected to be low.

Causality Behind Experimental Choices: The "shake-flask" method is the gold standard for determining equilibrium solubility because it is a direct measure of the saturation point of the compound in a given solvent at a specific temperature. This method ensures that the system has reached equilibrium, providing a reliable and reproducible value[4].

A detailed protocol for solubility determination using the shake-flask method is provided in the "Experimental Protocols" section.



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Caption: Workflow for Equilibrium Solubility Determination.

pKa (Ionization Constant)

The 3-amino group on the benzisoxazole ring is the primary basic center of the molecule. The pKa of its conjugate acid is predicted to be in the range of 2.5 ± 0.5 . This relatively low basicity

compared to a simple aniline ($pK_a \approx 4.6$) is due to the electron-withdrawing effects of both the fused isoxazole ring and the fluorine atom. These groups pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pK_a values[9][10][11]. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pK_a of the ionizable group[12]. This method provides a direct measure of the compound's ionization behavior in a specific solvent system.

A detailed protocol for pK_a determination by potentiometric titration is provided in the "Experimental Protocols" section.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like octanol) over a polar one (like water). The predicted LogP for **5-Fluorobenzo[d]isoxazol-3-ylamine** is 1.35 (using the SwissADME platform)[4][5]. This moderate lipophilicity is a result of the balance between the hydrophobic benzisoxazole core and the polar amino and fluoro substituents. LogP is a critical parameter in drug development as it influences membrane permeability, solubility, and protein binding.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Predicted): The predicted ^1H NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The amine protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- ^{13}C NMR (Predicted): The predicted ^{13}C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzisoxazole ring will resonate in the aromatic region (approximately 110-165 ppm). The carbon attached to the fluorine atom will show a characteristic large coupling constant ($^{1}\text{J}_{\text{CF}}$).

Online prediction tools can provide a simulated spectrum to guide spectral assignment[12][13][14][15][16][17][18].

Infrared (IR) Spectroscopy

The predicted IR spectrum of **5-Fluorobenzo[d]isoxazol-3-ylamine** would exhibit characteristic absorption bands for its functional groups:

- N-H stretching: Two bands in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=N stretching: A band around 1620-1680 cm^{-1} from the isoxazole ring.
- Aromatic C=C stretching: Bands in the 1450-1600 cm^{-1} region.
- C-F stretching: A strong absorption band in the 1000-1300 cm^{-1} region.

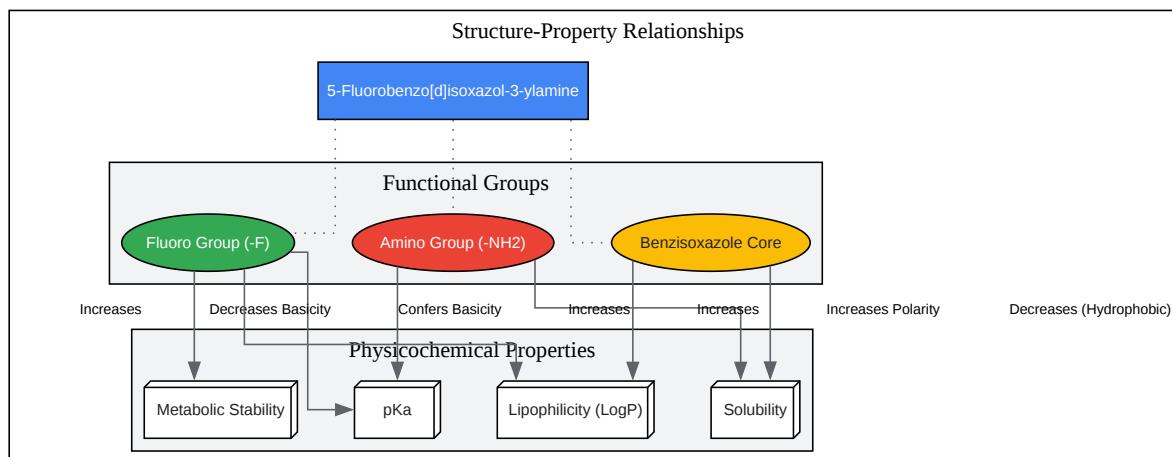
Mass Spectrometry

In a mass spectrum, **5-Fluorobenzo[d]isoxazol-3-ylamine** would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 152.13$, corresponding to its molecular weight.

UV-Vis Spectroscopy

The benzisoxazole ring system is a chromophore that absorbs UV radiation. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzisoxazole. A typical UV-Vis spectrum in a polar solvent like methanol would likely show absorption maxima in the 250-350 nm range[19][20][21][22].

A general protocol for UV-Vis analysis is included in the "Experimental Protocols" section.

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Caption: Influence of Functional Groups on Properties.

Stability and Storage

As with many amino-substituted aromatic compounds, **5-Fluorobenzo[d]isoxazol-3-ylamine** may be sensitive to light and oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.

Safety and Handling

While specific toxicity data for **5-Fluorobenzo[d]isoxazol-3-ylamine** is not available, general precautions for handling fluorinated aromatic amines should be followed[7][11][23][24][25]:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

- Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- Handling: Avoid creating dust. In case of skin or eye contact, flush immediately with copious amounts of water. Seek medical attention if irritation persists.

Experimental Protocols

Melting Point Determination (Capillary Method)

- Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm[23].
- Apparatus Setup: Place the capillary tube into a melting point apparatus.
- Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute[6][7].
- Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point[7].

Equilibrium Solubility Determination (Shake-Flask Method)

- Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial[4].
- Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[4].
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a non-adsorbent filter (e.g., PTFE)[4].
- Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy by comparing the response to a standard curve[4].

- Calculation: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

- Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM)[9][10].
- Apparatus Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10)[9][10].
- Titration: Place the solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments[9][10].
- Data Recording: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point[12].

UV-Vis Spectroscopy Analysis

- Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).
- Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

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